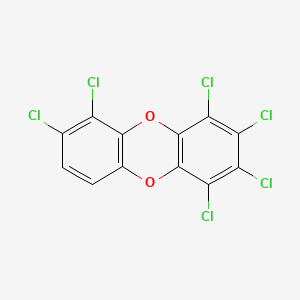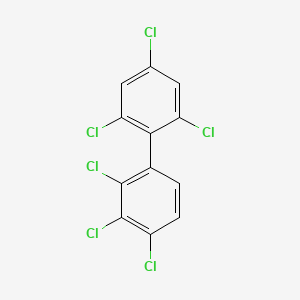
5-tert-Butyl-1,2,3-trimethylbenzene
Overview
Description
5-tert-Butyl-1,2,3-trimethylbenzene is an organic compound with the molecular formula C13H20 and a molecular weight of 176.2979 g/mol It is a derivative of trimethylbenzene, where a tert-butyl group is attached to the benzene ring
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of other chemicals , suggesting that its targets could be the reactants in these chemical reactions.
Mode of Action
The mode of action of 5-tert-Butyl-1,2,3-trimethylbenzene involves its interaction with other chemicals in a reaction. For instance, it’s used in the synthesis of other compounds, where it reacts with 1,2,3-trimethylbenzene and 2-chloro-2-methylpropane
Biochemical Pathways
Its role in chemical synthesis suggests that it could be involved in various biochemical pathways depending on the specific reactions it’s used in .
Result of Action
As a chemical used in synthesis, its primary effect would be the production of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in chemical synthesis, factors such as reaction time, temperature, and the composition and dosage of the catalyst can affect the outcome . Additionally, safety data suggests that dust formation should be avoided and adequate ventilation should be ensured when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1,2,3-trimethylbenzene can be achieved through the alkylation of 1,2,3-trimethylbenzene with 2-chloro-2-methylpropane in the presence of Lewis acids or Lewis acidic ionic liquid catalysts . One of the most effective catalysts for this reaction is [Et3NH]Cl–AlCl3, which has demonstrated high catalytic potential. The reaction typically involves heating the mixture at 10°C for 5 hours with a mass fraction of [Et3NH]Cl–AlCl3 to 1,2,3-trimethylbenzene of 10%, achieving a maximum selectivity of 90.32% .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar alkylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and selectivity. The use of recyclable catalysts and continuous flow reactors can enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-1,2,3-trimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
EAS Reactions: Typical reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as hydrogen gas (H2) with a metal catalyst (e.g., Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can yield halogenated or nitrated derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
5-tert-Butyl-1,2,3-trimethylbenzene has several scientific research applications, including:
Medicine: Research into the medicinal properties of its derivatives could lead to the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethylbenzene: A precursor in the synthesis of 5-tert-Butyl-1,2,3-trimethylbenzene.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both tert-butyl and trimethyl groups on the benzene ring, which significantly influences its chemical reactivity and physical properties. This combination of substituents makes it a valuable compound for studying the effects of steric and electronic factors on aromatic substitution reactions.
Properties
IUPAC Name |
5-tert-butyl-1,2,3-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-9-7-12(13(4,5)6)8-10(2)11(9)3/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVJKYPEIPJEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038702 | |
| Record name | 5-tert-Butyl-1,2,3-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-23-7 | |
| Record name | 5-(1,1-Dimethylethyl)-1,2,3-trimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl-1,2,3-trimethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 5-(1,1-dimethylethyl)-1,2,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-tert-Butyl-1,2,3-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-3,4,5-trimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-TERT-BUTYL-1,2,3-TRIMETHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36NBO9ZA2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major products formed during the nitration of 5-tert-Butyl-1,2,3-trimethylbenzene in acetic anhydride?
A1: The nitration of this compound in acetic anhydride primarily yields three products: * Both diastereomers of the adduct 1-tert-butyl-3,4,5-trimethyl-4-nitrocyclohexa-2,5-dienyl acetate [].* One diastereomer of 1-tert-butyl-3,4,5-trimethyl-4-nitrocyclohexa-2,5-dienol [].* 5-tert-butyl-1,2,3-trimethyl-4-nitrobenzene is formed as a minor product [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)








